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molecular formula C14H14FNO B8765227 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

Cat. No. B8765227
M. Wt: 231.26 g/mol
InChI Key: SKNMASWKKBMMFF-UHFFFAOYSA-N
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Patent
US06313126B1

Procedure details

This compound was prepared in the manner described above for intermediate 3a by replacing 3-(1,4-dioxa-spiro[4,5]dec-8-yl)-1H-indole with 3-(1,4-dioxa-spiro[4,5]dec-8-yl)-6-fluoro-1H-indole (5.4 g) to afford 19.29 g (99%) of the title compound as a white solid: mp 102-105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,4-dioxa-spiro[4,5]dec-8-yl)-6-fluoro-1H-indole
Quantity
5.4 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C(C2CCC(=O)CC2)=C1.O1[C:21]2([CH2:26][CH2:25][CH:24]([C:27]3[C:35]4[C:30](=[CH:31][C:32]([F:36])=[CH:33][CH:34]=4)[NH:29][CH:28]=3)[CH2:23][CH2:22]2)[O:20]CC1>>[F:36][C:32]1[CH:31]=[C:30]2[C:35]([C:27]([CH:24]3[CH2:23][CH2:22][C:21](=[O:20])[CH2:26][CH2:25]3)=[CH:28][NH:29]2)=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C1CCC(CC1)=O
Step Two
Name
3-(1,4-dioxa-spiro[4,5]dec-8-yl)-6-fluoro-1H-indole
Quantity
5.4 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CNC1=CC(=CC=C21)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.29 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 425.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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